molecular formula C8H14O4 B1590828 Tert-butyl ethyl oxalate CAS No. 50624-94-7

Tert-butyl ethyl oxalate

Cat. No. B1590828
CAS RN: 50624-94-7
M. Wt: 174.19 g/mol
InChI Key: ZFGBGKKWENABEC-UHFFFAOYSA-N
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Patent
US03959312

Procedure details

reacting 1-lithio-3-methylbut-1-yne with a 150% to 165% excess of the stoichiometric amount of ethyl t-butyl oxalate in THF containing an amount of a suitable hydrocarbon solvent sufficient to solubilize said 1-lithio-3-methylbut-1-yne, the reaction being carried out under anhydrous conditions in an inert atmosphere at a temperature of from 0° to 10° C. to form t-butyl 5-methyl-2-oxohex-3-ynoate;
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
[Compound]
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Li][C:2]#[C:3][CH:4]([CH3:6])[CH3:5].[C:7](OCC)(=[O:15])[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]>C1COCC1>[CH3:5][CH:4]([CH3:6])[C:3]#[C:2][C:7](=[O:15])[C:8]([O:10][C:11]([CH3:14])([CH3:13])[CH3:12])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C#CC(C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=O)OC(C)(C)C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li]C#CC(C)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1
Step Five
Name
hydrocarbon
Quantity
0 (± 1) mol
Type
solvent
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
being carried out under anhydrous conditions in an inert atmosphere at a temperature of from 0° to 10° C.

Outcomes

Product
Name
Type
product
Smiles
CC(C#CC(C(=O)OC(C)(C)C)=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.